An In-Depth Technical Guide to 2,6-Difluoro-4-(propan-2-yl)aniline (CAS 1452007-20-3)
An In-Depth Technical Guide to 2,6-Difluoro-4-(propan-2-yl)aniline (CAS 1452007-20-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a wide array of therapeutic agents.[1][2][3] Their synthetic versatility and ability to engage in crucial interactions with biological targets have cemented their importance in drug discovery.[2] This guide focuses on the specific, yet sparsely documented, compound 2,6-Difluoro-4-(propan-2-yl)aniline. The introduction of fluorine atoms at the 2 and 6 positions, combined with an isopropyl group at the 4-position, is anticipated to confer unique electronic and steric properties, making it a molecule of significant interest for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] This document aims to provide a detailed technical overview of its predicted properties, a plausible synthetic route, expected spectroscopic characteristics, potential applications, and essential safety and handling protocols.
Predicted Chemical and Physical Properties
While experimentally determined data is not available, the following properties can be predicted based on the analysis of its constituent parts: 2,6-difluoroaniline and 4-isopropylaniline.[5][6]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₁F₂N | Based on the chemical structure. |
| Molecular Weight | 171.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or solid | Aniline derivatives are often liquids or low-melting solids.[7] |
| Boiling Point | ~220-240 °C | Higher than 2,6-difluoroaniline (~176-178 °C) and similar to 4-isopropylaniline (226-227 °C) due to increased molecular weight. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, chloroform). | Typical for aniline derivatives.[7] |
| pKa | Lower than aniline | The electron-withdrawing fluorine atoms are expected to decrease the basicity of the amino group. |
Proposed Synthesis and Reactivity
A plausible and efficient method for the synthesis of 2,6-Difluoro-4-(propan-2-yl)aniline is the direct Friedel-Crafts alkylation of 2,6-difluoroaniline.[8][9][10] This electrophilic aromatic substitution would introduce the isopropyl group at the para position, which is sterically favored and electronically activated.
Proposed Synthetic Workflow
Caption: Proposed Friedel-Crafts alkylation workflow for the synthesis of 2,6-Difluoro-4-(propan-2-yl)aniline.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a stirred solution of 2,6-difluoroaniline (1 equivalent) in an inert solvent such as carbon disulfide or nitrobenzene under a nitrogen atmosphere, a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 equivalents) is added portion-wise at 0 °C.
-
Addition of Alkylating Agent: 2-Bromopropane (1.2 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 2,6-Difluoro-4-(propan-2-yl)aniline.
Predicted Spectroscopic Analysis
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the predicted key features based on analogous structures.[5][11][12][13][14][15]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, amino, and isopropyl protons.
-
Aromatic Protons: Two doublets in the aromatic region (δ ~6.5-7.0 ppm), corresponding to the two protons on the benzene ring, which are chemically equivalent.
-
Amino Protons: A broad singlet (δ ~3.5-4.5 ppm) for the two NH₂ protons. The chemical shift can vary with concentration and solvent.
-
Isopropyl Protons: A septet (δ ~2.8-3.0 ppm) for the methine (CH) proton and a doublet (δ ~1.2 ppm) for the six equivalent methyl (CH₃) protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Signals for the four distinct aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling.
-
Isopropyl Carbons: A signal for the methine carbon (δ ~33 ppm) and a signal for the two equivalent methyl carbons (δ ~24 ppm).[14]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: Two distinct bands in the region of 3450-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Aliphatic C-H stretching from the isopropyl group around 2960-2850 cm⁻¹ and aromatic C-H stretching around 3100-3000 cm⁻¹.
-
N-H Bending: An N-H scissoring vibration around 1620 cm⁻¹.
-
C-F Stretching: Strong absorption bands in the region of 1200-1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.[12][16][17]
-
Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 171.19. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 172.19.
-
Fragmentation: Common fragmentation pathways for aniline derivatives include the loss of the alkyl group and cleavage of the aniline ring.
Applications in Research and Development
Substituted anilines are of paramount importance in medicinal chemistry and materials science.[1][18] While specific applications for 2,6-Difluoro-4-(propan-2-yl)aniline have not been documented, its structural features suggest significant potential in several areas:
-
Kinase Inhibitors: The aniline scaffold is a key component of many kinase inhibitors used in cancer therapy.[3] The specific substitution pattern of this compound could be exploited to achieve selectivity for particular kinase targets.
-
Agrochemicals: Aniline derivatives are used in the synthesis of herbicides and insecticides.[19]
-
Polymer Science: Substituted anilines can be used as monomers for the synthesis of conducting polymers with tailored electronic properties.[1]
The presence of the difluoro groups can enhance metabolic stability and binding affinity to biological targets, while the isopropyl group can modulate lipophilicity and steric interactions.[4] This makes 2,6-Difluoro-4-(propan-2-yl)aniline an attractive building block for generating novel compounds with improved pharmacological profiles.
Safety and Handling
Halogenated anilines are classified as hazardous substances and should be handled with appropriate safety precautions.[4][20][21][22][23]
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Skin and Eye Irritation | Causes skin and eye irritation. |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4] |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[24]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′ -n-alkylanilines. De Gruyter.
- Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines. Benchchem.
- Potential applications of substituted anilines in medicinal chemistry. Benchchem.
- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem.
- 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum. ChemicalBook.
- Aniline replacement in drug-like compounds. Cresset.
- Characterization of Synthesized Aniline Derivatives: Applic
- 4-Isopropylaniline | 99-88-7. Benchchem.
- Mass Spectrometry Analysis of 2-Allylaniline Derivatives: A Compar
- An In-depth Technical Guide to the Properties of Halogen
- Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. PubMed.
- An In-depth Technical Guide to the Safe Handling of 2,4,6-Triiodoaniline. Benchchem.
- 2,6-Difluoroaniline | C6H5F2N | CID 79647. PubChem.
- 2,6-Difluoroaniline 5509-65-9 wiki. Guidechem.
- Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi.
- Mass spectra of aniline glucuronides. PubMed.
- SAFETY D
- CAS 5509-65-9: 2,6-Difluoroaniline. CymitQuimica.
- New Journal of Chemistry Supporting Inform
- MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway.
- 4-Isopropylaniline(99-88-7) 13C NMR spectrum. ChemicalBook.
- Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene).
- 4-Isopropylaniline | C9H13N | CID 7464. PubChem.
- 4 Isopropylaniline. mzCloud.
- ANILINE AR. Loba Chemie.
- 2,6-Difluoroaniline-13C6 13C 99atom , 98 CP 1173018-45-5. Sigma-Aldrich.
- The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. Organic & Biomolecular Chemistry (RSC Publishing).
- A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. ProQuest.
- 4-Bromo-2,6-difluoroaniline | 67567-26-4. ChemicalBook.
- 2,5-Difluoroaniline(367-30-6) 1 H NMR. ChemicalBook.
- Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem.com.
- Difluoroalkylation of Anilines via Photoinduced Methods. PMC.
- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- 4-Isopropylaniline 99 99-88-7. Sigma-Aldrich.
- Friedel–Crafts reaction. Wikipedia.
- 2,6-Difluoroaniline >= 97 5509-65-9. Sigma-Aldrich.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum. ChemicalBook.
- Synthesis and polymeriz
- 2,4-Difluoroaniline(367-25-9) 1H NMR spectrum. ChemicalBook.
- Process and intermediates for the preparation of 2,6-difluoroaniline.
- Synthesis of ammonium-alkylaniline dihalides using the Green catalyst Maghnite-H+and characterization. Algerian Journal of Environmental Science and Technology.
- Aniline. University of California, Santa Barbara.
- EAS Reactions (3)
- Friedel-Crafts Alkyl
- Friedel-Crafts Alkyl
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Isopropylaniline | C9H13N | CID 7464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 5509-65-9: 2,6-Difluoroaniline | CymitQuimica [cymitquimica.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Alkylation [organic-chemistry.org]
- 11. 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Isopropylaniline | 99-88-7 | Benchchem [benchchem.com]
- 14. 4-Isopropylaniline(99-88-7) 13C NMR spectrum [chemicalbook.com]
- 15. 2,4-Difluoroaniline(367-25-9) 1H NMR [m.chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. wap.guidechem.com [wap.guidechem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lobachemie.com [lobachemie.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ipo.rutgers.edu [ipo.rutgers.edu]
- 24. fishersci.com [fishersci.com]
